Bienvenue dans la boutique en ligne BenchChem!

Paraflutizide

Medicinal Chemistry Pharmacology Diuretic SAR

Paraflutizide (CAS 1580-83-2), also known as LD-3612, is a benzothiadiazine sulfonamide classified as a thiazide diuretic. Crucially, it belongs to the hydrothiazide subclass, characterized by saturation of the 3,4-double bond within the benzothiadiazine ring, a structural feature associated with a 3- to 10-fold increase in diuretic potency compared to unsaturated thiazide analogs.

Molecular Formula C14H13ClFN3O4S2
Molecular Weight 405.9 g/mol
CAS No. 1580-83-2
Cat. No. B1678422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParaflutizide
CAS1580-83-2
SynonymsParaflutizide;  Paraflutizida;  LD 3612;  LD-3612;  LD3612; 
Molecular FormulaC14H13ClFN3O4S2
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)F
InChIInChI=1S/C14H13ClFN3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(18-11)5-8-1-3-9(16)4-2-8/h1-4,6-7,14,18-19H,5H2,(H2,17,20,21)
InChIKeyJDCJFONQCRLHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paraflutizide (CAS 1580-83-2): A Hydrothiazide Diuretic with Structurally Enhanced Potency for Research and Formulation


Paraflutizide (CAS 1580-83-2), also known as LD-3612, is a benzothiadiazine sulfonamide classified as a thiazide diuretic [1]. Crucially, it belongs to the hydrothiazide subclass, characterized by saturation of the 3,4-double bond within the benzothiadiazine ring, a structural feature associated with a 3- to 10-fold increase in diuretic potency compared to unsaturated thiazide analogs [2]. Its molecular formula is C14H13ClFN3O4S2, with a molecular weight of 405.85 g/mol and a melting point of 238–240 °C [3]. This compound is used as a reference standard in pharmaceutical research and as a model compound in studies focusing on thiazide diuretic mechanisms [4].

Why Paraflutizide Cannot Be Simply Substituted with Other Thiazide Diuretics in Research or Clinical Protocols


Although thiazide diuretics share a common mechanism of inhibiting the Na-Cl cotransporter in the distal convoluted tubule, their clinical and experimental interchangeability is contraindicated by significant differences in potency, duration of action, and off-target effects driven by substituent chemistry [1]. Paraflutizide possesses a saturated 3,4-double bond (a hydrothiazide) and a lipophilic p-fluorobenzyl group at position 3, which distinctly enhance potency and alter pharmacokinetics compared to both unsaturated thiazides (e.g., chlorothiazide) and other hydrothiazides with different C-3 substituents [2]. Direct dose substitution without adjustment can lead to profound differences in diuretic and natriuretic response, as evidenced by the fact that paraflutizide's clinical antihypertensive dose range (5–15 mg/day) is 2–20 times lower by weight than that of the archetypal hydrothiazide, hydrochlorothiazide (25–100 mg/day) [3][4].

Quantitative Evidence Guide: Verifiable Differentiation of Paraflutizide from Comparator Thiazides


Hydrothiazide Core: 3- to 10-Fold Potency Enhancement Over Unsaturated Thiazides

Paraflutizide is a hydrothiazide, defined by saturation of the C3–N4 double bond in the benzothiadiazine ring. This structural modification is a well-established determinant of potency in the thiazide class. Reductive saturation at this position routinely increases diuretic activity by approximately 3- to 10-fold compared to unsaturated analogs such as chlorothiazide [1]. For instance, the only structural difference between chlorothiazide and hydrochlorothiazide is this saturation, which makes HCTZ 10 times more potent by weight [2]. As a hydrothiazide, paraflutizide inherits this potency advantage over any unsaturated thiazide comparator.

Medicinal Chemistry Pharmacology Diuretic SAR

Clinical Dose Comparison: Paraflutizide vs. Hydrochlorothiazide for Hypertension

A direct comparison of clinical antihypertensive dosing reveals that paraflutizide achieves therapeutic efficacy at substantially lower milligram quantities than the most commonly prescribed hydrothiazide, hydrochlorothiazide (HCTZ). Chinese pharmacopoeial and clinical sources cite the standard oral dosage of paraflutizide for hypertension as 5–15 mg/day [1]. In contrast, the standard adult dose of HCTZ for hypertension is 25–100 mg/day, with a typical starting dose of 12.5–25 mg/day [2]. This indicates that paraflutizide is approximately 1.7- to 20-fold more potent on a per-milligram basis, a differential attributable to the lipophilic p-fluorobenzyl substituent at the C-3 position.

Clinical Pharmacology Hypertension Dose Optimization

Lipophilic p-Fluorobenzyl Substituent at C-3: Enhanced Potency and Duration of Action

Within the thiazide and hydrothiazide classes, substitution at the C-3 position with lipophilic groups is a known driver of increased potency and prolonged duration of action [1]. Paraflutizide incorporates a p-fluorobenzyl group at this position—a halogenated aromatic moiety that increases molecular lipophilicity (calculated XLogP3 = 1.0) compared to hydrochlorothiazide, which bears a hydrogen at the equivalent C-3 position [2]. SAR studies consistently indicate that greater lipophilicity at C-3 directly correlates with higher natriuretic potency and longer half-life, a principle exemplified by the higher per-milligram potency of benzyl-substituted thiazides like bendroflumethiazide relative to unsubstituted HCTZ [3].

SAR Drug Design Lipophilicity

Preservation of Glomerular Filtration Rate: A Differentiating Safety Feature

According to Chinese clinical pharmaceutical references, paraflutizide does not affect the glomerular filtration rate (GFR) at therapeutic doses [1]. This is a noteworthy characteristic, as most standard thiazide and hydrothiazide diuretics, including hydrochlorothiazide, are known to reduce GFR upon initial administration due to volume depletion and direct tubular effects, and many lose efficacy when GFR falls below 30–40 mL/min [2]. The preservation of GFR implies that paraflutizide may maintain diuretic efficacy in a broader range of renal function compared to HCTZ, although this has not been confirmed in head-to-head clinical trials.

Renal Pharmacology Safety Profile Nephrology

Acute Oral Toxicity: Favorable Safety Margin for In Vivo Studies

The acute oral toxicity of paraflutizide is low, with a reported LD50 exceeding 10,000 mg/kg in mice . This provides a wide safety margin for in vivo pharmacological studies. In comparison, hydrochlorothiazide has an oral LD50 of approximately 2,750 mg/kg in mice, indicating that paraflutizide is roughly 3.6 times less acutely toxic by this measure [1]. This favorable toxicity profile may permit higher experimental dose ranges in animal models without encountering acute lethality.

Toxicology In Vivo Models Safety Pharmacology

Optimal Application Scenarios for Paraflutizide Based on Verified Differentiation Evidence


Preclinical Diuretic Potency Studies Requiring Hydrothiazide-Specific SAR

Investigators studying the structure-activity relationship of thiazide diuretics should use paraflutizide as a representative hydrothiazide with a lipophilic C-3 substituent. Its 3- to 10-fold potency gain over unsaturated thiazides (due to 3,4-bond saturation) and the added potency contribution of the p-fluorobenzyl group provide a structurally defined test compound for probing the incremental contributions of core saturation versus side-chain lipophilicity to natriuretic efficacy [1].

Experimental Hypertension Models with Preserved Renal Function Requirements

In rodent hypertension models where preservation of glomerular filtration rate is critical—such as studies of renal autoregulation or chronic kidney disease progression—paraflutizide is a candidate diuretic of choice. Unlike hydrochlorothiazide, which can reduce GFR and lose efficacy at low filtration rates, paraflutizide is reported not to affect GFR at therapeutic doses, making it suitable for protocols that demand uncompromised renal hemodynamics [2].

High-Dose In Vivo Toxicology Screens with Wide Safety Margins

For toxicological assessments requiring escalated doses to establish safety windows or to investigate off-target effects, paraflutizide offers a distinct advantage. Its acute oral LD50 in mice (>10,000 mg/kg) is over 3.6 times that of hydrochlorothiazide (~2,750 mg/kg), allowing significantly higher experimental doses before encountering acute toxicity . This reduces the risk of lethality confounds in dose-ranging toxicity studies.

Analytical Reference Standard for Hydrothiazide Purity and Identity Testing

Given its well-defined physicochemical profile—melting point of 238–240 °C, molecular weight of 405.85 g/mol, and a distinctive p-fluorobenzyl UV chromophore—paraflutizide serves as an excellent reference standard for HPLC-UV method development and dissolution testing in quality control laboratories focused on hydrothiazide-containing formulations [3].

Quote Request

Request a Quote for Paraflutizide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.